molecular formula C8H6F3N5 B3035700 7-(Trifluoromethyl)pyrido[3,2-d]pyrimidine-2,4-diamine CAS No. 338407-52-6

7-(Trifluoromethyl)pyrido[3,2-d]pyrimidine-2,4-diamine

Cat. No. B3035700
CAS RN: 338407-52-6
M. Wt: 229.16 g/mol
InChI Key: KDYUBXYDORSZTK-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)pyrido[3,2-d]pyrimidine-2,4-diamine is a compound that belongs to the pyridopyrimidine class . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies .


Synthesis Analysis

The synthesis of pyridopyrimidine derivatives involves various synthetic protocols . For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of 7-(Trifluoromethyl)pyrido[3,2-d]pyrimidine-2,4-diamine is characterized by the presence of a pyridopyrimidine moiety . Depending on where the nitrogen atom is located in pyridine, there can be four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridopyrimidine derivatives include condensation, cyclization, elimination, methylation, and other condensation reactions .

Scientific Research Applications

Kinase Inhibition:

Antitumor Activity:

Antimicrobial Properties:

Central Nervous System (CNS) Depressant Activity:

Future Directions

The future directions for the research and development of 7-(Trifluoromethyl)pyrido[3,2-d]pyrimidine-2,4-diamine and similar compounds could involve further exploration of their therapeutic potential, optimization of their synthesis protocols, and comprehensive investigation of their safety profiles. The development of new therapies using pyridopyrimidines is an active area of research .

properties

IUPAC Name

7-(trifluoromethyl)pyrido[3,2-d]pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N5/c9-8(10,11)3-1-4-5(14-2-3)6(12)16-7(13)15-4/h1-2H,(H4,12,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYUBXYDORSZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=C(N=C2N)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethyl)pyrido[3,2-d]pyrimidine-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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